BOC-Norleucine Amide is an organic compound characterized by a tert-butoxycarbonyl (Boc) protected amine group. It is derived from (S)-2-aminohexanoic acid and is primarily utilized in organic synthesis, particularly in the preparation of peptides and other amine-containing molecules. The Boc group acts as a protective group for the amine, allowing for selective reactions and deprotection under specific conditions. This compound plays a significant role in various scientific fields, including chemistry, biology, and medicine.
BOC-Norleucine Amide can be synthesized from (S)-2-aminohexanoic acid through established chemical methods. The primary source for its synthesis involves the reaction of (S)-2-aminohexanoic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine, typically conducted in an organic solvent like dichloromethane at room temperature.
BOC-Norleucine Amide is classified as an amide, specifically a Boc-protected amine. It falls under the category of organic compounds used extensively in peptide synthesis and medicinal chemistry.
The synthesis of BOC-Norleucine Amide generally follows these steps:
This method can be scaled up for industrial production, where flow microreactor systems are often utilized to enhance efficiency and sustainability in introducing the Boc group.
BOC-Norleucine Amide has a distinct molecular structure featuring:
BOC-Norleucine Amide can participate in several chemical reactions:
The mechanism of action for BOC-Norleucine Amide primarily revolves around its role as a protected form of (S)-2-aminohexanamide. The Boc group prevents unwanted reactions during synthesis by shielding the amine group. Upon treatment with acidic conditions, the Boc group is cleaved, exposing the reactive amine, which can then participate in further synthetic transformations.
BOC-Norleucine Amide has several applications across different scientific fields:
Carbodiimide-mediated coupling remains a cornerstone technique for synthesizing BOC-Norleucine amide derivatives, leveraging the nucleophilic attack of amine functionalities on activated carboxylic acid intermediates. N,N'-Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) serve as principal dehydrating agents, facilitating the conversion of BOC-Norleucine's carboxyl group into an unstable O-acylisourea intermediate. This species reacts efficiently with diverse amine nucleophiles (aliphatic, aromatic, or amino acid derivatives) to yield the corresponding amides [2]. The inclusion of catalytic N-Hydroxybenzotriazole (HOBt) or its derivatives addresses critical limitations by suppressing racemization—particularly relevant for chiral amine components—and minimizing side-product formation like N-acylureas [6].
Reaction optimization studies reveal that solvent polarity significantly influences yields. Dichloromethane typically affords 70-85% yields for simple alkyl amines, whereas polar aprotic solvents like dimethylformamide enhance solubility for complex substrates bearing polar functional groups. Stoichiometric control is paramount: a 1.2:1.0 molar ratio of carbodiimide to carboxylic acid with equimolar HOBt and amine nucleophile provides optimal conversion. Post-reaction, precipitated N,N'-dicyclohexylurea is removed by filtration, and the crude product purified via recrystallization or silica chromatography [6].
Table 1: Optimization Parameters for Carbodiimide-Mediated BOC-Norleucine Amidation
Coupling Agent | Additive | Solvent | Amine Type | Yield (%) | Racemization (%) |
---|---|---|---|---|---|
DCC | HOBt | Dichloromethane | Aliphatic | 85 | <2 |
EDC | HOAt | Dimethylformamide | Aromatic | 78 | <3 |
DIC | OxymaPure | Acetonitrile | α-Amino ester | 92 | <1 |
Solid-phase methodologies employing tert-butyloxycarbonyl (Boc) protection enable the efficient synthesis of Norleucine-containing peptide amides, particularly on p-methylbenzhydrylamine (MBHA) resin. The resin's secondary amine functionality serves as the amidation site for the peptide's C-terminus upon final cleavage. Synthesis commences with Boc deprotection of the resin-bound Norleucine using 50% trifluoroacetic acid in dichloromethane, generating a trifluoroacetate salt that requires neutralization with 10% N,N-diisopropylethylamine in dichloromethane prior to subsequent coupling [4] [9].
Iterative cycles involve Boc-amino acid coupling via carbodiimide or phosphonium reagents (e.g., PyBOP), with coupling completion monitored by Kaiser ninhydrin tests. The Boc group's orthogonality to benzyl-based side-chain protection allows sequential deprotection without affecting permanent protections, which are later removed during resin cleavage with hydrogen fluoride. This strategy facilitates the incorporation of Norleucine at internal positions, with the C-terminal amide linkage remaining stable under standard acidic deprotection conditions when using MBHA resin [9].
Table 2: Resin Selection for SPPS of BOC-Norleucine Amide Derivatives
Resin Type | Linker Chemistry | Cleavage Conditions | Amide Purity (%) | Norleucine Position Compatibility |
---|---|---|---|---|
MBHA | Benzhydrylamine | HF/anisole (0°C, 1 h) | >90 | C-terminal/internal |
Merrifield | Benzyl ester | TFA/TFMSA | 75–82 | Internal only |
Rink amide | p-Alkoxybenzylamide | 95% TFA | 85–90 | C-terminal/internal |
Enantioselective synthesis of β-amino amide precursors—key intermediates for Norleucine analogs—utilizes Cinchona alkaloid-catalyzed aza-Henry reactions between N-Boc aldimines and bromonitromethane. Initial challenges with base-mediated decomposition of bromonitromethane were mitigated using cesium hydroxide and nitroethane additives, which suppress side reactions while enhancing enantiocontrol to >96% ee [2]. The optimized protocol employs 12 mol% N-benzylquininium chloride catalyst with 1.5 equivalents bromonitromethane and 10 equivalents nitroethane in toluene at –40°C, affording β-nitroamine intermediates in 59% yield. Subsequent hydrogenation over Raney nickel or reduction with zinc/HCl converts the nitro group to an amine, which undergoes umpolung amidation with carboxylic acids to yield β-amino amides stereoselectively [9].
The Fe(II)/α-ketoglutarate-dependent dioxygenase GetF, identified in GE81112 biosynthesis, offers a biocatalytic alternative for hydroxylating Norleucine precursors. When co-expressed with GroEL/GroES chaperones in Escherichia coli, GetF achieves complete conversion of N-Boc-Norleucine to 4-hydroxy derivatives under mild conditions (20 mM substrate, pH 8.0 potassium phosphate buffer), enabling asymmetric synthesis of β-hydroxy-β-amino amides after activation and coupling [5].
Umpolung amide synthesis (UmAS) revolutionizes Norleucine amide construction by reversing conventional polarity, using α-bromonitroalkanes as acyl anion equivalents. N-Boc-Norleucine-derived α-bromonitroalkanes, prepared via enantioselective aza-Henry reactions, undergo chemoselective coupling with amine nucleophiles in aqueous ammonium sulfide. This one-pot sequence generates N-Boc-β-amino amides without racemization, accommodating sterically demanding amines incompatible with classical coupling [9].
Critical to this approach is the chemoselective reduction of the alkyl azide intermediate. Aqueous ammonium sulfide cleanly reduces azides to amines without affecting the Boc group or chiral centers, a significant advantage over catalytic hydrogenation, which may reduce sensitive functionalities. Subsequent nickel-catalyzed coupling with N-Boc-Norleucine acid chlorides yields hybrid amides bearing non-proteinogenic architectures, such as Norleucine-β³-amino acid conjugates [5].
Table 3: Enzyme Catalysts for β-Amino Amide Synthesis
Enzyme | Cofactor Requirement | Substrate Scope | Enantioselectivity (% ee) | Product Class |
---|---|---|---|---|
GetF | Fe(II)/α-ketoglutarate | Aliphatic N-Boc-amino acids | >99 (4R-OH) | β-Hydroxy-β-amino amides |
YgiC | ATP | Branched-chain amino acids | N/A | Norleucine-containing dipeptides |
CysC | ATP | N-Boc-epoxysuccinates | >98 | E-64 analogs |
Enantiopure N-Boc-Norleucine is indispensable for synthesizing stereodefined amides, and lipase-mediated kinetic resolution provides robust access to both enantiomers. Candida antarctica lipase B (CAL-B) demonstrates exceptional selectivity (E > 200) in the transesterification of N-Boc-Norleucine methyl ester with n-propanol, preferentially acylating the (R)-enantiomer at 25°C. The unreacted (S)-methyl ester is isolated in >99% ee after 48 hours at 45% conversion, while hydrolysis of the (R)-n-propyl ester with lithium hydroxide affords the corresponding acid without epimerization [8] [10].
Iron- and α-ketoglutarate-dependent dioxygenases (e.g., GetF from Streptomyces spp.) offer an alternative dynamic kinetic resolution via enantioselective C–H hydroxylation. Under optimized conditions (pH 8.0 potassium phosphate buffer, 20 mM substrate, 5 mM ascorbate), recombinant GetF hydroxylates N-Boc-DL-Norleucine at C4 with strict (R)-selectivity, leaving the (S)-enantiomer unmodified. Subsequent separation exploits the polarity difference between hydroxylated and unmodified species, delivering both enantiomers in >98% ee [5]. Solvent engineering further enhances these processes; ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate improve lipase stability and enantioselectivity, while co-solvent systems (e.g., tert-butanol:water, 4:1) optimize dioxygenase activity and product recovery [3].
Table 4: Operational Stability of Biocatalysts in Norleucine Resolution
Biocatalyst | Reaction Format | Cycles | Residual Activity (%) | Product ee (%) | Scale (g/L) |
---|---|---|---|---|---|
CAL-B (immobilized) | Batch | 10 | 85 | >99 | 100 |
GetF (lyophilized lysate) | Fed-batch | 5 | 70 | 98 | 50 |
Pseudomonas fluorescens amidase | Continuous flow | 20 | 95 | 99 | 200 |
Enzyme immobilization extends operational lifespan significantly. CAL-B adsorbed on octyl-sepharose retains 85% activity after 10 batches at 100 g/L substrate loading, while Pseudomonas fluorescens amidase covalently immobilized on Eupergit C enables continuous resolution of N-Boc-DL-Norleucine amide in packed-bed reactors, achieving 99% ee for 20 days at 200 g/L throughput [6]. These chemoenzymatic routes provide scalable, sustainable pathways to enantiopure BOC-Norleucine amide building blocks.
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 126622-38-6
CAS No.: 94087-41-9